molecular formula C17H26ClNO3 B5377046 2-[tert-butyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride

2-[tert-butyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride

Cat. No.: B5377046
M. Wt: 327.8 g/mol
InChI Key: RBZNQIYZVABGGL-YGCVIUNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[tert-butyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride is a chemical compound with a complex structure that includes a tert-butyl group, a methylamino group, and a methoxyphenyl group

Chemical Reactions Analysis

Types of Reactions

2-[tert-butyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[tert-butyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[tert-butyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[tert-butyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-17(2,3)18(4)12-13-21-16(19)11-8-14-6-9-15(20-5)10-7-14;/h6-11H,12-13H2,1-5H3;1H/b11-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZNQIYZVABGGL-YGCVIUNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C)CCOC(=O)C=CC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N(C)CCOC(=O)/C=C/C1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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